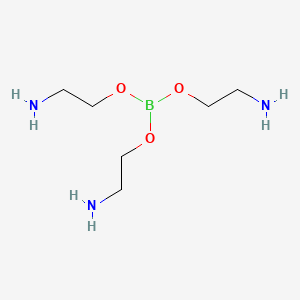

Borane, tris(2-aminoethyl)-

Description

Properties

CAS No. |

6162-38-5 |

|---|---|

Molecular Formula |

C6H18BN3O3 |

Molecular Weight |

191.04 g/mol |

IUPAC Name |

tris(2-aminoethyl) borate |

InChI |

InChI=1S/C6H18BN3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6,8-10H2 |

InChI Key |

LIFLTRKTCZIBEB-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCN)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane, tris(2-aminoethyl)- can be synthesized through the reaction of boric acid with 2-aminoethanol. The reaction typically involves heating boric acid and 2-aminoethanol under reflux conditions to form the desired product. The reaction can be represented as follows:

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrolysis of amine-boranes generally releases borane gas (BH₃) and forms boric acid derivatives. For tris(2-aminoethyl)borane, hydrolysis likely follows the general pathway:

Key Observations

-

Reactivity Compared to Other Amine-Boranes :

-

Triethylamine-borane (TAB) exhibits strong N–B bonds, leading to slower hydrolysis and low reactivity in hydroboration .

-

Aniline-borane (AAB) and N,N-dimethylaniline-borane (DMAB) hydrolyze faster due to moderately strong N–B bonds, releasing BH₃ rapidly under microwave/ultrasound conditions .

-

While direct data for tris(2-aminoethyl)borane is limited, its three amine groups suggest a similar or higher reactivity compared to AAB/DMAB, as steric hindrance may destabilize the N–B bond .

-

-

Hydrolysis Time Data :

Hydroboration Reactions

Amine-boranes are used as reagents in hydroboration-oxidation reactions, where borane is transferred to alkenes. For tris(2-aminoethyl)borane, the reactivity depends on the stability of the N–B bond:

-

Reactivity in Hydroboration :

-

TAB : Stable and inert, failing to hydroborate 1-decene even under microwave/ultrasound irradiation .

-

AAB/DMAB : React rapidly, yielding 1- and 2-decanol via anti-Markovnikov addition .

-

Tris(2-aminoethyl)borane : Likely exhibits moderate reactivity due to weaker N–B bonds compared to TAB, enabling BH₃ release for hydroboration.

-

-

Hydroboration-Oxidation Outcomes :

Stability and Handling

Comparison with Similar Compounds

Structural and Electronic Differences

- Triarylboranes (e.g., B(C6F5)3, tris(2,4-difluorophenyl)borane): Substituents: Electron-withdrawing fluorinated aryl groups enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Reactivity: High catalytic activity in hydroboration and polymerization due to strong Lewis acidity . Physical Properties: Higher thermal stability (e.g., tris(2,4-difluorophenyl)borane has a predicted boiling point of 327.1±42.0°C) and lower polarity compared to aminoethyl-substituted boranes .

- Borane, tris(2-aminoethyl)-: Substituents: Electron-donating aminoethyl groups likely reduce Lewis acidity but introduce coordination sites. Reactivity: Potential for bifunctional catalysis (Lewis acid-base interactions) or applications in hybrid materials (e.g., anchored to metal oxides, as seen with TAEA in ). Physical Properties: Expected lower thermal stability and higher solubility in polar solvents due to amine groups .

Data Table: Comparative Properties of Boranes

| Property | Borane, tris(2-aminoethyl)- | B(C6F5)3 | Tris(2,4-difluorophenyl)borane | Triazole-Borane Complex |

|---|---|---|---|---|

| Lewis Acidity | Moderate (predicted) | Very High | High | Moderate-High |

| Thermal Stability | Lower (amine decomposition) | High | High | Moderate |

| Solubility | Polar solvents | Non-polar solvents | Non-polar solvents | Polar solvents |

| Catalytic Use Case | Reductive amination, hybrid materials | Hydroboration, polymerization | Hydroboration | Reductive amination |

| Key Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.